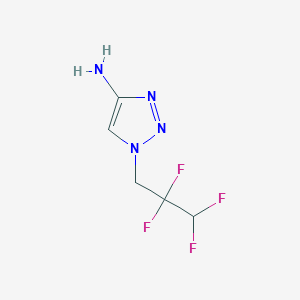
3-ethynyl-N-(1H-imidazol-2-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethynyl-N-(1H-imidazol-2-ylmethyl)aniline is a chemical compound with the molecular formula C₁₂H₁₁N₃ It is characterized by the presence of an ethynyl group attached to an aniline ring, which is further substituted with an imidazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-N-(1H-imidazol-2-ylmethyl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild conditions using nickel-catalyzed addition to nitriles.
Attachment of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of an aryl halide with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst.
Final Assembly: The final step involves the coupling of the imidazole moiety with the ethynyl-substituted aniline under suitable conditions to yield the desired product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethynyl-N-(1H-imidazol-2-ylmethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
3-Ethynyl-N-(1H-imidazol-2-ylmethyl)aniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-ethynyl-N-(1H-imidazol-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethynylaniline: Lacks the imidazole moiety, making it less versatile in biological applications.
N-(1H-imidazol-2-ylmethyl)aniline:
Uniqueness
3-Ethynyl-N-(1H-imidazol-2-ylmethyl)aniline stands out due to the presence of both the ethynyl and imidazole groups, which confer unique chemical reactivity and potential for diverse applications in various fields of research .
Propriétés
Formule moléculaire |
C12H11N3 |
|---|---|
Poids moléculaire |
197.24 g/mol |
Nom IUPAC |
3-ethynyl-N-(1H-imidazol-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H11N3/c1-2-10-4-3-5-11(8-10)15-9-12-13-6-7-14-12/h1,3-8,15H,9H2,(H,13,14) |
Clé InChI |
HQXMLLCKWLYBMU-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=CC=C1)NCC2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


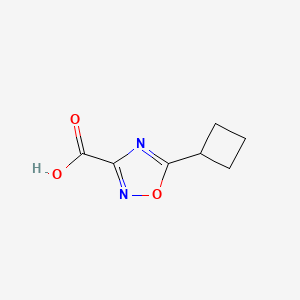
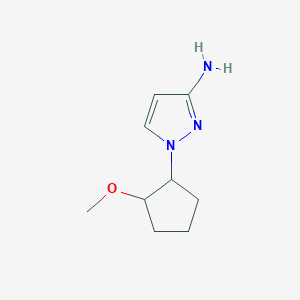
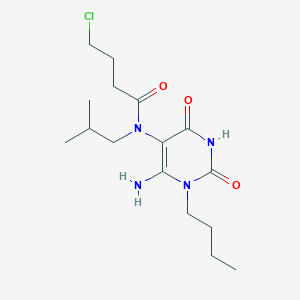
![3,3-Difluoro-1-methyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]-4-piperidinecarboxamide](/img/structure/B13067408.png)
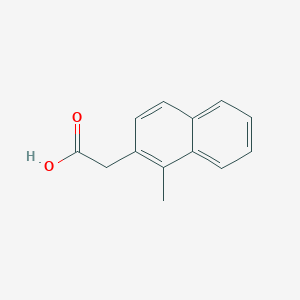
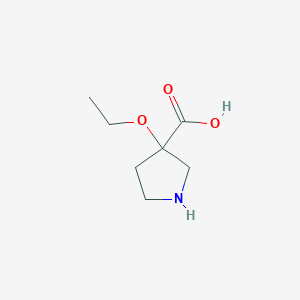
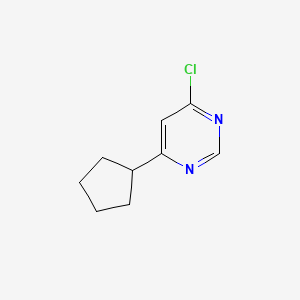
![tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13067423.png)
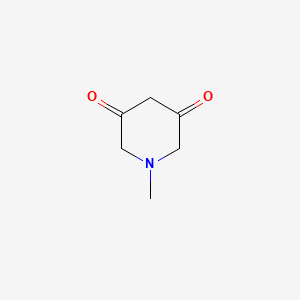
![3-Butyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13067451.png)

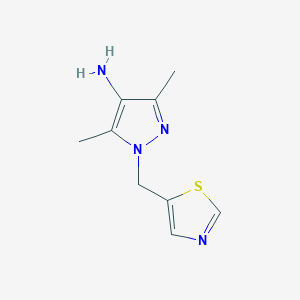
![2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid](/img/structure/B13067479.png)
